N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide
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Overview
Description
N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide typically involves the reaction of 6-nitro-2,1-phenylene diamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new acetamide derivatives with different substituents.
Scientific Research Applications
N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The acetamide groups may facilitate binding to proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,3-Phenylene)diacetamide: Similar structure but lacks nitro groups.
N,N’-(1,2-Phenylene)diacetamide: Similar structure with different positioning of acetamide groups.
Uniqueness
N,N’-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets.
Properties
CAS No. |
63169-50-6 |
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Molecular Formula |
C17H14N4O7 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-[2-(2-acetamido-3-nitrobenzoyl)-6-nitrophenyl]acetamide |
InChI |
InChI=1S/C17H14N4O7/c1-9(22)18-15-11(5-3-7-13(15)20(25)26)17(24)12-6-4-8-14(21(27)28)16(12)19-10(2)23/h3-8H,1-2H3,(H,18,22)(H,19,23) |
InChI Key |
ZZDMIFDIFUKDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
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